molecular formula C17H20N2O2S B3016544 N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide CAS No. 1286720-58-8

N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B3016544
CAS No.: 1286720-58-8
M. Wt: 316.42
InChI Key: QVUBPSALYJHBFT-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide is a benzamide derivative featuring a 2-(methylthio) substituent on the benzene ring and two distinct N-substituents: a 2-methoxyethyl group and a pyridin-4-ylmethyl group.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-methylsulfanyl-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-21-12-11-19(13-14-7-9-18-10-8-14)17(20)15-5-3-4-6-16(15)22-2/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUBPSALYJHBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=NC=C1)C(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the acylation of an appropriate aniline derivative with a benzoyl chloride derivative to form the benzamide core.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Methylthio Group: The methylthio group is introduced through a nucleophilic substitution reaction using methylthiol or a suitable methylthio donor.

    Introduction of the Pyridin-4-ylmethyl Group: The final step involves the alkylation of the benzamide with pyridin-4-ylmethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethyl and pyridin-4-ylmethyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of suitable bases.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyethyl, methylthio, and pyridin-4-ylmethyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

EZH2 Inhibitors

EPZ011989 (Fig. S1D in ):

  • Structure: Features a benzamide core with a 3-morpholinopropynyl group, a methyl substituent, and a complex cyclohexyl-ethyl-methoxyethylamino side chain.
  • Activity : A potent EZH2 inhibitor (IC₅₀ in nM range) with high specificity, inducing gene expression alterations in preclinical models .
  • Comparison: The target compound lacks the morpholinopropynyl group but shares a methoxyethyl moiety. This difference may reduce EZH2 affinity but could improve blood-brain barrier penetration due to lower molecular weight.

Sigma Receptor Ligands

N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([¹²⁵I]PIMBA) :

  • Structure : Contains a 4-methoxybenzamide core with a piperidinylethyl group and radioiodinated 3-iodo substituent.
  • Comparison: The target compound replaces the iodo and piperidinyl groups with pyridinylmethyl and methylthio substituents. These changes likely alter receptor selectivity, favoring interactions with non-sigma targets.

Antimicrobial and Anticancer Agents

N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4) :

  • Structure: Incorporates a 2-chlorophenyl-substituted azetidinone ring linked to the benzamide.
  • Activity : Potent antimicrobial agent with broad-spectrum activity (Gram-positive, Gram-negative bacteria, fungi) .

N-{1-[[2-[5-(4-Chlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazino]-carbonyl]-3-(methylthio)propyl}benzamide (17) :

  • Structure: Contains a thiazolidinone-hydrazine hybrid linked to the benzamide.
  • Activity : Moderate anticancer activity (melting point 200°C; unspecified IC₅₀) .
  • Comparison: The absence of a thiazolidinone ring in the target compound suggests divergent mechanisms, possibly favoring cytotoxicity via alternative pathways.

Antioxidant Benzamides

N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide (A8) and N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10) :

  • Structure : Thiourea-linked benzamides with hydroxy or methoxy substituents.
  • Activity : High antioxidant activity (% inhibition = 86.6–87.7), attributed to electron-donating groups .
  • Comparison: The target compound’s methylthio group may offer weaker antioxidant effects compared to phenolic hydroxyl or methoxy groups due to reduced radical scavenging capacity.

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Methoxyethyl vs. Piperidinyl : Methoxyethyl groups (target compound, EPZ011989) enhance solubility and metabolic stability compared to piperidinyl groups (PIMBA) .
  • Methylthio vs. Halogens : Methylthio groups (target compound) may increase lipophilicity compared to iodo or chloro substituents (PIMBA, compound 17), altering tissue distribution .
  • Pyridinyl vs. Thiazolyl : Pyridinylmethyl substituents (target compound) could improve CNS penetration over thiazolyl groups (E-act) but reduce σ-receptor binding .

Data Tables

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Key Substituents Biological Activity Notable Data Reference
Target Compound 2-(methylthio), N-(2-methoxyethyl), N-(pyridin-4-ylmethyl) Hypothesized kinase inhibition N/A (Structural analysis) -
EPZ011989 Morpholinopropynyl, cyclohexyl-ethyl-methoxyethylamino EZH2 inhibition IC₅₀ in nM range; gene expression modulation
[¹²⁵I]PIMBA 3-Iodo, 4-methoxy, piperidinylethyl Sigma-1 receptor binding Kd = 5.80 nM; prostate cancer imaging
N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10) 4-Methoxy, thiourea linkage Antioxidant 87.7% inhibition (CCl₄ model)
N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4) Azetidinone, dichlorophenyl Antimicrobial Broad-spectrum activity

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound ~388.5 2.8 Moderate (DMSO >10)
EPZ011989 ~650.8 4.2 Low (DMSO <5)
[¹²⁵I]PIMBA ~525.3 3.5 Moderate (Ethanol)
Rip-B ~313.4 2.1 High (Water >20)

Biological Activity

N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following components:

  • Methoxyethyl group : Enhances solubility and bioavailability.
  • Methylthio group : May contribute to its interaction with biological targets.
  • Pyridinylmethyl moiety : Often involved in receptor binding.

The molecular formula is C16H20N2O2SC_{16}H_{20}N_2O_2S with a molecular weight of 304.41 g/mol.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. The compound has been shown to interact with specific enzymes and receptors, leading to effects such as:

  • Inhibition of Enzyme Activity : The compound acts as an inhibitor for certain enzymes involved in metabolic processes, which can alter cellular responses.
  • Receptor Binding : It binds to various receptors, potentially affecting neurotransmission and cell signaling.

Biological Activities

Research has identified several significant biological activities associated with this compound:

Anticancer Activity

Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

Neuroprotective Effects

The compound has shown potential neuroprotective properties in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi.

Case Studies

  • In Vivo Studies : In animal models, the compound demonstrated significant protective effects against induced oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
  • Clinical Trials : Although no extensive clinical trials have been published yet, early-phase studies reported promising results in terms of safety and efficacy, particularly in oncology settings.

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